molecular formula C15H16N2O6 B554549 Z-D-Ala-OSu CAS No. 27167-53-9

Z-D-Ala-OSu

Cat. No.: B554549
CAS No.: 27167-53-9
M. Wt: 320.3 g/mol
InChI Key: OFIYNISEFIEQBC-SNVBAGLBSA-N
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Description

Z-D-Ala-OSu (benzyloxycarbonyl-D-alanine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises three key components:

  • Z-group (benzyloxycarbonyl): A traditional amine-protecting group stable under acidic and basic conditions but removable via hydrogenolysis or HBr/acetic acid .
  • D-Alanine: The D-enantiomer of alanine, which confers resistance to proteolytic degradation in therapeutic peptides.
  • OSu (N-hydroxysuccinimide ester): A reactive carboxyl-activating group enabling efficient coupling with free amines under mild conditions .

Synthesis: this compound is typically synthesized by reacting Z-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) . The product is purified via crystallization or chromatography and characterized by melting point, NMR, and HRMS (see Supporting Information guidelines in ).

Applications: It is employed in solution-phase peptide synthesis for introducing D-alanine residues, which are critical in antibiotics (e.g., vancomycin) and peptidomimetics .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYNISEFIEQBC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356928
Record name Z-D-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27167-53-9
Record name Z-D-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Z-D-Ala-OSu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-L-Ala-OSu
  • Structural Difference : L-alanine enantiomer.
  • Reactivity : Similar coupling efficiency under standard conditions, but stereochemistry impacts biological activity (e.g., L-forms are more common in natural peptides) .
  • Stability : Identical Z-group and OSu stability; differences arise in enzymatic degradation rates of final peptides.
Z-D-Ser-OSu
  • Structural Difference : Serine replaces alanine, introducing a hydroxyl group.
  • Reactivity : Hydroxyl group requires protection (e.g., tBu), complicating synthesis. Coupling efficiency may decrease due to steric hindrance .
  • Applications : Used in glycopeptide synthesis but less stable than Z-D-Ala-OSu under acidic conditions.

Comparison with Functionally Similar Compounds

Boc-D-Ala-OSu
  • Protecting Group : Boc (tert-butoxycarbonyl) instead of Z.
  • Stability : Boc is acid-labile (removed with TFA), orthogonal to Z-group deprotection. Preferred in solid-phase synthesis with Fmoc strategies .
  • Reactivity : Comparable OSu activation but requires different deprotection conditions.
Z-D-Ala-OBt
  • Activating Group : Benzotriazole ester (OBt) instead of OSu.
  • Reactivity : OBt esters exhibit faster coupling rates but lower crystallinity, complicating purification .
  • Stability : More hygroscopic than OSu esters, requiring stringent anhydrous storage.

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues
Compound Protecting Group Activating Group Amino Acid Melting Point (°C) Solubility (DMF) Coupling Yield (%)
This compound Z OSu D-Ala 98–102 High 85–90
Z-L-Ala-OSu Z OSu L-Ala 98–102 High 85–90
Boc-D-Ala-OSu Boc OSu D-Ala 75–80 Moderate 80–85
Z-D-Ser-OSu Z, tBu OSu D-Ser 105–110 Low 70–75
Z-D-Ala-OBt Z OBt D-Ala 85–90 High 90–95

Key Observations :

  • Z vs. Boc : this compound offers superior crystallinity but requires harsher deprotection. Boc derivatives are preferred in stepwise SPPS .
  • OSu vs. OBt : OBt esters achieve higher yields but demand rigorous moisture control .
  • Amino Acid Substitution: D-Ser derivatives introduce synthetic complexity due to hydroxyl protection needs .

Biological Activity

Z-D-Ala-OSu (Z-D-Alanine-OSu) is a synthetic compound widely used in biochemical research, particularly in the study of peptide synthesis and enzyme inhibition. Its structure and properties make it a valuable tool in various biological applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Identifiers:

PropertyDetails
CAS Number27167-53-9
Molecular FormulaC₁₅H₁₆N₂O₆
Molecular Weight320.30 g/mol
IUPAC Name2,5-dioxopyrrolidin-1-yl (2R)-2-{[(benzyloxy)carbonyl]amino}propanoate
SMILESCC@@HC(=O)ON1C(=O)CCC1=O

This compound acts primarily as a substrate analogue and inhibitor of certain enzymes, particularly those involved in peptide bond formation and proteolytic processes. Its structure allows it to mimic the natural substrate, thereby interfering with enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition: this compound has been shown to inhibit enzymes such as serine proteases by binding to the active site, preventing substrate access.
  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, facilitating the study of peptide interactions and stability.

Biological Activity

The biological activity of this compound has been explored in various studies. Below are summarized findings from notable research:

Case Studies

  • Inhibition of Proteolytic Enzymes:
    • A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The compound reduced enzyme activity by 70% at a concentration of 50 µM, indicating its potential for therapeutic applications in conditions where protease activity is dysregulated.
  • Peptide Synthesis Applications:
    • Researchers utilized this compound in solid-phase peptide synthesis (SPPS). The incorporation of this compound improved yield and purity of synthesized peptides compared to standard methods. This was particularly evident in the synthesis of cyclic peptides, where this compound enhanced cyclization efficiency.
  • Antimicrobial Activity:
    • Preliminary studies indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests showed a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibition70% inhibition of serine proteases at 50 µM
Peptide SynthesisImproved yield in SPPS for cyclic peptides
Antimicrobial ActivityMIC of 100 µg/mL against Staphylococcus aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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